molecular formula C10H12N2 B2905151 1-(1H-Indol-7-yl)ethanamine CAS No. 1007877-68-0

1-(1H-Indol-7-yl)ethanamine

Cat. No.: B2905151
CAS No.: 1007877-68-0
M. Wt: 160.22
InChI Key: PFUMIOHIKRRVEE-UHFFFAOYSA-N
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Description

1-(1H-Indol-7-yl)ethanamine is a chemical compound with the CAS Number: 1007877-68-0 . It has a molecular weight of 160.22 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3 .

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids, including structures derived from "1-(1H-Indol-7-yl)ethanamine," have significantly inspired chemists, leading to the development of new methods for indole synthesis. A comprehensive review classifies indole syntheses into nine strategic approaches, highlighting the importance of these methodologies in organic chemistry and pharmaceutical research. This classification aids in understanding the diverse synthetic pathways to access indole derivatives, which are crucial in drug development and other applications (Taber & Tirunahari, 2011).

Biological Activity and Synthetic Utility

Research on enaminoketones and enaminothiones, which share reactivity traits with "this compound," demonstrates their importance as intermediates in synthesizing heterocycles and natural products. These compounds' versatility as synthetic intermediates underscores their utility in creating bioactive molecules, including indole derivatives. Such synthetic strategies are vital for developing new therapeutic agents and understanding biological mechanisms (Negri, Kascheres, & Kascheres, 2004).

Umpolung Strategies for Indole Functionalization

The exploration of umpolung strategies for the C2-functionalization of indoles, akin to derivations possible with "this compound," reveals novel approaches to accessing indole derivatives. These methodologies offer alternative routes to synthesize compounds with significant pharmaceutical relevance, illustrating the ongoing innovation in indole chemistry (Deka, Deb, & Baruah, 2020).

Nitrogen Heterocycles in Pharmaceuticals

An analysis of U.S. FDA-approved pharmaceuticals emphasizes the critical role of nitrogen heterocycles, including indole analogs derived from "this compound." This study showcases the prevalence and significance of nitrogen-containing heterocycles in drug design, highlighting their essential functions in medicinal chemistry (Vitaku, Smith, & Njardarson, 2014).

Safety and Hazards

The safety information for this compound includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Indole derivatives have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . Therefore, the study and development of indole derivatives, including 1-(1H-Indol-7-yl)ethanamine, could have significant implications for the pharmaceutical industry .

Properties

IUPAC Name

1-(1H-indol-7-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-7,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUMIOHIKRRVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007877-68-0
Record name 1-(1H-indol-7-yl)ethan-1-amine
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